molecular formula C16H14N3PS B11094514 N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine

N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine

Cat. No.: B11094514
M. Wt: 311.3 g/mol
InChI Key: LLNIFYUVWXESOJ-UHFFFAOYSA-N
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Description

N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine is a heterocyclic compound that contains both pyrimidine and phosphanyl groups Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine typically involves the reaction of pyrimidine-2-amine with diphenylphosphine sulfide. The reaction is carried out under controlled conditions, often using a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphanyl group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted pyrimidine derivatives.

Scientific Research Applications

N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    N-(Diphenylphosphanyl)pyrimidin-2-amine: Lacks the sulfanylidene group but has similar chemical properties.

    N-(Diphenyl(sulfanylidene)-phosphanyl)benzamide: Contains a benzamide group instead of pyrimidine.

    Diphenylphosphine oxide derivatives: Similar phosphanyl group but different core structures.

Uniqueness: N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine is unique due to the presence of both phosphanyl and sulfanylidene groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups with the pyrimidine ring provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C16H14N3PS

Molecular Weight

311.3 g/mol

IUPAC Name

N-diphenylphosphinothioylpyrimidin-2-amine

InChI

InChI=1S/C16H14N3PS/c21-20(14-8-3-1-4-9-14,15-10-5-2-6-11-15)19-16-17-12-7-13-18-16/h1-13H,(H,17,18,19,21)

InChI Key

LLNIFYUVWXESOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC3=NC=CC=N3

Origin of Product

United States

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